molecular formula C16H29O4- B14291378 15-Methoxy-15-oxopentadecanoate CAS No. 116311-04-7

15-Methoxy-15-oxopentadecanoate

Cat. No.: B14291378
CAS No.: 116311-04-7
M. Wt: 285.40 g/mol
InChI Key: KWBXOAXXGSYUEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Methoxy-15-oxopentadecanoate is an organic compound with the molecular formula C16H29O4. It is a derivative of pentadecanoic acid, featuring a methoxy group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 15-Methoxy-15-oxopentadecanoate typically involves the esterification of pentadecanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

15-Methoxy-15-oxopentadecanoate undergoes several types of chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, secondary alcohols, and substituted derivatives .

Scientific Research Applications

15-Methoxy-15-oxopentadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 15-Methoxy-15-oxopentadecanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of bioactive metabolites. These metabolites can modulate various signaling pathways, influencing cellular processes such as inflammation and lipid homeostasis .

Comparison with Similar Compounds

15-Methoxy-15-oxopentadecanoate can be compared with other similar compounds such as:

    Pentadecanoic acid: Lacks the methoxy and ketone groups, making it less reactive in certain chemical reactions.

    15-Hydroxy-15-oxopentadecanoate: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.

    15-Methoxy-15-hydroxypentadecanoate: Features both methoxy and hydroxyl groups, offering unique properties for specific applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions .

Properties

CAS No.

116311-04-7

Molecular Formula

C16H29O4-

Molecular Weight

285.40 g/mol

IUPAC Name

15-methoxy-15-oxopentadecanoate

InChI

InChI=1S/C16H30O4/c1-20-16(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15(17)18/h2-14H2,1H3,(H,17,18)/p-1

InChI Key

KWBXOAXXGSYUEH-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.